(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
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Overview
Description
(1S,6S)-3-Azabicyclo[410]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid can be achieved through several methods. One notable approach involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . The reaction typically involves oxidative cyclopropanation of aza-1,6-enynes, resulting in the formation of azabicyclo[4.1.0]heptane-2,4,5-triones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the bicyclic structure.
Major Products Formed
The major products formed from the reactions of this compound include various functionalized derivatives, such as azabicyclo[4.1.0]heptane-2,4,5-triones .
Scientific Research Applications
(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which (1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A similar bicyclic compound with an oxygen atom instead of nitrogen.
Bicyclo[4.1.0]heptane: Another related compound with a similar bicyclic structure but without the nitrogen atom.
Uniqueness
(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to the presence of the nitrogen atom within its bicyclic structure. This feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m1/s1 |
InChI Key |
PLUWVUSFPGLDMG-IYSWYEEDSA-N |
Isomeric SMILES |
C1CNC[C@]2([C@H]1C2)C(=O)O |
Canonical SMILES |
C1CNCC2(C1C2)C(=O)O |
Origin of Product |
United States |
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